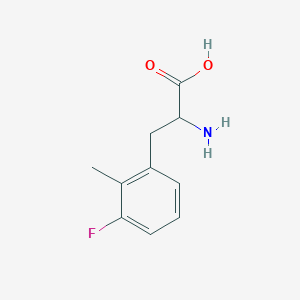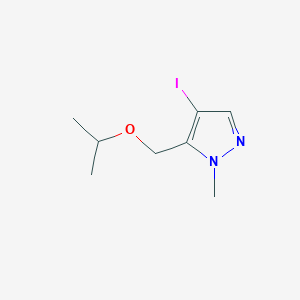
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields such as drug discovery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as a kinase inhibitor, which is a type of enzyme that plays a crucial role in various cellular processes. The compound has also been investigated for its potential as a fluorescent probe, which can be used to visualize specific cellular structures or molecules. Additionally, it has been studied for its potential as a modulator of GABA receptors, which are involved in the regulation of neuronal activity.
Mécanisme D'action
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole varies depending on its application. As a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity and ultimately inhibiting the cellular process it is involved in. As a fluorescent probe, the compound interacts with specific molecules or structures, causing them to emit light that can be detected and visualized. As a modulator of GABA receptors, the compound binds to the receptor and alters its activity, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole depend on its specific application. As a kinase inhibitor, the compound can affect various cellular processes, including cell growth, proliferation, and differentiation. As a fluorescent probe, the compound can be used to visualize specific cellular structures or molecules, providing valuable information about their localization and function. As a modulator of GABA receptors, the compound can affect neuronal activity, leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments include its high purity, good yield, and versatility in various applications. The compound has been synthesized and optimized for various applications, making it a reliable and effective tool for scientific research. However, there are also limitations to using the compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it properly.
Orientations Futures
There are many future directions for the use of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of more specific and potent kinase inhibitors based on the structure of the compound. Another direction is the exploration of its potential as a modulator of other cellular processes or receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropyl chloroformate, followed by the addition of sodium iodide and isopropyl alcohol. The reaction produces the desired compound in good yield and purity. This synthesis method has been reported in several scientific publications and has been optimized for various applications.
Propriétés
IUPAC Name |
4-iodo-1-methyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQYSYAVKTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2535991.png)
![7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride](/img/structure/B2535993.png)

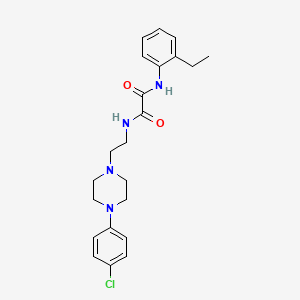
![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)
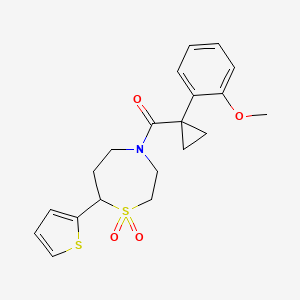
![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)
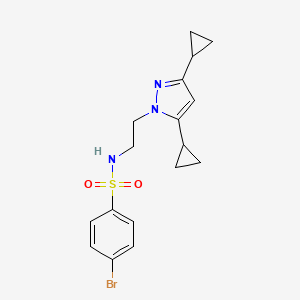
![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)
![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)
![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)
